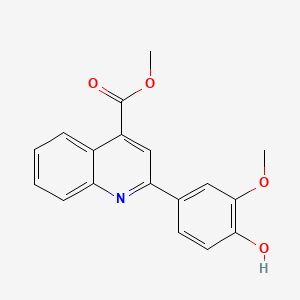
BUTTER
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butter is a dairy product made from the fat and protein components of churned cream. It is a semi-solid emulsion at room temperature, consisting of approximately 80% butterfat. This compound is widely used as a spread, condiment, and cooking fat. It is produced by churning milk or cream to separate the fat globules from the buttermilk .
准备方法
Traditional Methods
Traditional butter making involves churning cream until the fat globules separate from the buttermilk. This can be done using historic this compound churns or hand-whisking methods . The process includes several steps:
Receiving Milk/Cream: Unloading, grading, sampling, weighing, and testing the cream.
Pre-Heating of Milk: To increase the efficiency of cream separation.
Separation of Milk: Using centrifugal methods to separate cream from milk.
Neutralization of Cream: Reducing the acidity of sour cream.
Standardization and Pasteurization of Cream: Ensuring consistent quality and safety.
Cooling and Ageing of Cream: Preparing the cream for churning.
Churning: Agitating the cream to separate butterfat from buttermilk.
Washing, Salting, and Working: Enhancing flavor and texture.
Packaging and Storage: Final steps to prepare this compound for distribution.
Industrial Production
Modern industrial this compound production involves continuous this compound making, which increases efficiency and output. This method includes accelerated churning of normal cream or the utilization of reseparated high-fat cream .
化学反应分析
Butter undergoes various chemical reactions, including:
Oxidation: Exposure to oxygen can lead to rancidity, affecting flavor and shelf life.
Lipolysis: Breakdown of fats into free fatty acids and glycerol, contributing to flavor development.
Emulsification: The process of mixing water and fat to create a stable emulsion.
Common reagents and conditions used in these reactions include:
Oxygen: For oxidation reactions.
Enzymes: Such as lipases for lipolysis.
Emulsifiers: To stabilize the emulsion.
Major products formed from these reactions include free fatty acids, glycerol, and various flavor compounds .
科学研究应用
Butter has various applications in scientific research:
作用机制
Butter’s effects are primarily due to its fat content. The fats in this compound contribute to its rich flavor and creamy texture. The interaction between fats and water in this compound is crucial for its stability and texture . The addition of milk solids increases the butterfat content, resulting in a higher fat content in the final product .
相似化合物的比较
Butter can be compared with other similar compounds such as:
Ghee: A type of clarified this compound with a nutty taste and higher fat content.
Coconut Oil: Used as a this compound substitute with a different flavor profile.
Olive Oil: Another this compound substitute known for its health benefits.
Avocado Oil: A mild, buttery-flavored oil used as a this compound substitute.
This compound is unique due to its specific fat composition and the traditional methods used in its production, which contribute to its distinctive flavor and texture.
属性
CAS 编号 |
130935-39-6 |
|---|---|
分子式 |
C147H253N45O43 |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(1,3-benzoxazol-2-yl)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide](/img/structure/B1177327.png)

